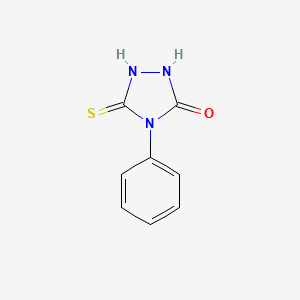

5-メルカプト-4-フェニル-4H-1,2,4-トリアゾール-3-オール

説明

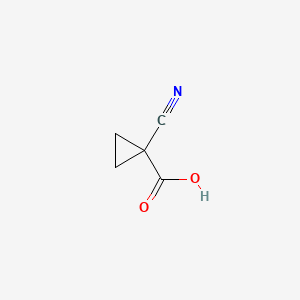

“5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol” is a chemical compound with the linear formula C8H7N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a method involving the reaction of 4-phenyl-3-thiosemicarbazide with ethyl chloroformate in pyridine has been used to prepare 3-hydroxy-5-mercapto-4-phenyl-1,2,4-triazole . This compound was then reacted with 2-bromo-5-nitrothiazole to yield a derivative .

Molecular Structure Analysis

The molecular structure of “5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol” can be represented by the linear formula C8H7N3OS . Its molecular weight is 193.228 .

科学的研究の応用

抗菌用途

1,2,4-トリアゾール誘導体は、抗菌特性について研究されてきました。 特に、5-メルカプト-4-フェニル-4H-1,2,4-トリアゾール-3-オールのような化合物は、Pb(II)、Co(II)、Cu(II)、Ni(II)などの金属と錯体を合成するために使用でき、それらの潜在的な抗菌活性について特徴付けられています .

医薬品用途

これらの化合物は、薬理学的特性のために、さまざまな薬物に組み込まれていることが知られています。 それらは、ヒスタミン受容体遮断薬、コリンエステラーゼ活性剤、中枢神経系興奮薬、抗不安薬、鎮静薬、抗けいれん薬、抗炎症薬として使用されてきました .

癌研究

メルカプト置換1,2,4-トリアゾールは、化学予防および化学療法効果のために、癌研究において重要な役割を果たします。 それらは、新しい癌治療薬の開発における重要な化合物とみなされています .

材料科学

これらの化合物の熱安定性と複雑なネットワーク構造は、材料科学用途において興味深いものです。 それらは、特定の材料に必要な高密度と不感度性に貢献します .

合成化学

合成化学では、これらの化合物は、所望の特性を持つ新しい物質につながる可能性のあるさまざまな誘導体を作成するために貴重です。 それらの錯体形成における配位子として作用する能力は特に役立ちます .

分析化学

作用機序

Target of Action

Triazole derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They are often used in medicinal chemistry due to their safety profile and high therapeutic index .

Mode of Action

It’s known that many triazole derivatives exert their effects by interacting with various enzymes and proteins within the cell . The presence of the mercapto group (-SH) in the molecule could potentially enhance its reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function .

Biochemical Pathways

Triazole derivatives are known to interfere with a variety of biochemical pathways, often leading to antimicrobial, anti-inflammatory, and anticancer effects .

Result of Action

Triazole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

将来の方向性

The future directions for research on “5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol” and related compounds could involve further exploration of their potential biological activities, such as anticancer effects . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could be beneficial.

生化学分析

Biochemical Properties

5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in oxidative stress responses, potentially acting as an antioxidant. The compound’s thiol group (-SH) is particularly reactive, allowing it to form disulfide bonds with cysteine residues in proteins, thereby modulating their structure and function .

Cellular Effects

The effects of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it affects metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites .

Molecular Mechanism

At the molecular level, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding often involves the formation of covalent bonds with amino acid residues, such as cysteine. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells. Additionally, it may influence the metabolism of other compounds by altering enzyme activity .

Transport and Distribution

The transport and distribution of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within cells can determine its specific effects on cellular processes .

特性

IUPAC Name |

4-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOXPTJDYMBTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371473 | |

| Record name | 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-12-3 | |

| Record name | 27106-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-MERCAPTO-4-PHENYL-4H-(1,2,4)TRIAZOL-3-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。